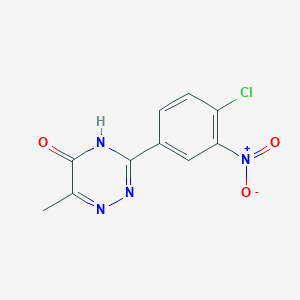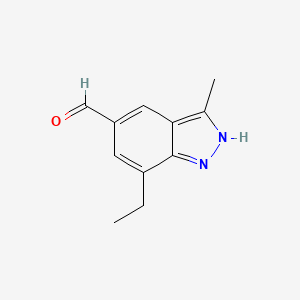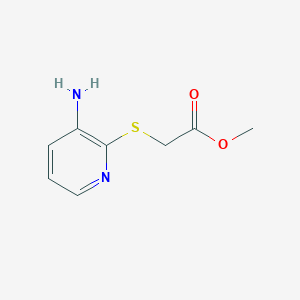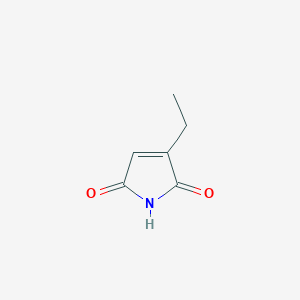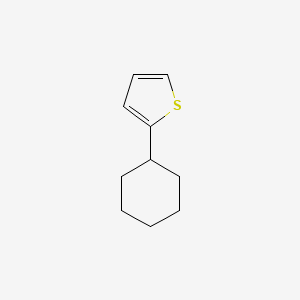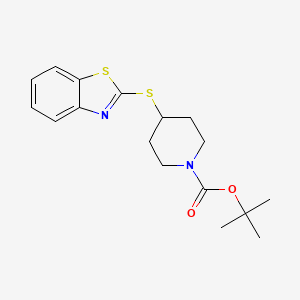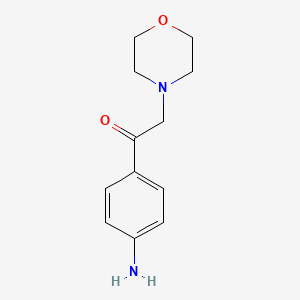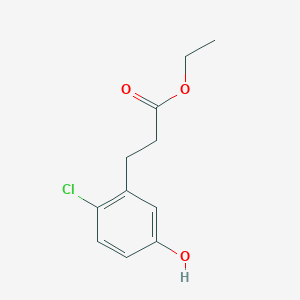
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate
描述
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a chloro and hydroxy group on the phenyl ring, along with a propionic acid ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate typically involves the esterification of 3-(2-Chloro-5-hydroxy-phenyl)-propionic acid. This can be achieved through the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Chloro-5-oxo-phenyl)-propionic acid ethyl ester.
Reduction: 3-(2-Chloro-5-hydroxy-phenyl)-propanol.
Substitution: 3-(2-Amino-5-hydroxy-phenyl)-propionic acid ethyl ester.
科学研究应用
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-4-hydroxy-phenyl)-propionic acid ethyl ester
- 3-(2-Bromo-5-hydroxy-phenyl)-propionic acid ethyl ester
- 3-(2-Chloro-5-methoxy-phenyl)-propionic acid ethyl ester
Uniqueness
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C11H13ClO3 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h4-5,7,13H,2-3,6H2,1H3 |
InChI 键 |
UPXAQVNZWXXFFX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
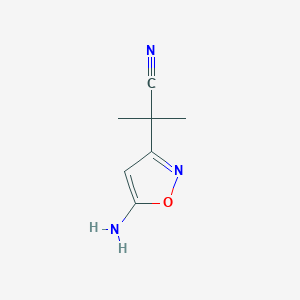
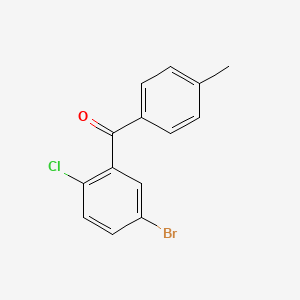
![5-[4-(Dimethylamino)benzoyl]-4-methyl-1,3-thiazol-2(3H)-one](/img/structure/B8649014.png)
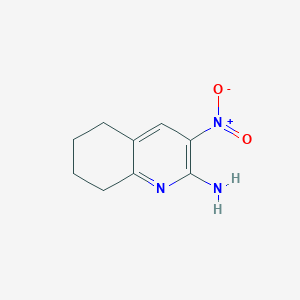
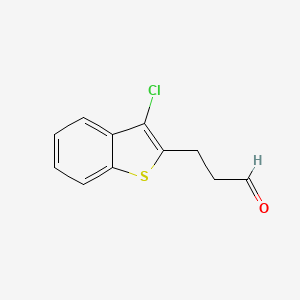
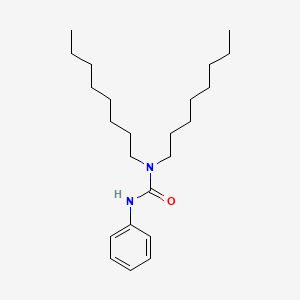
![Phosphonium, [[3-(methoxycarbonyl)phenyl]methyl]triphenyl-, bromide](/img/structure/B8649028.png)
